![molecular formula C17H18FN3O2 B7641058 N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other immune-related diseases.
作用机制
The adenosine A2A receptor is a G protein-coupled receptor that is primarily expressed on the surface of immune cells. When activated, this receptor can suppress the activity of immune cells, leading to immune suppression and tumor growth. N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide works by binding to the adenosine A2A receptor and blocking its activity, thereby enhancing the activity of immune cells and promoting tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the activity of immune cells, including T cells and natural killer cells. It has also been shown to reduce the number of regulatory T cells, which are known to suppress immune responses. Additionally, this compound has been shown to reduce the expression of several pro-tumor and pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, this compound has shown potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
未来方向
There are several potential future directions for the study of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide. One area of interest is the development of combination therapies that target both the adenosine A2A receptor and other immune checkpoints. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the potential use of this compound in other immune-related diseases, such as autoimmune diseases and infectious diseases, should be explored.
合成方法
The synthesis of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide involves several chemical reactions, including the coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine and the subsequent reaction with 4-methylpyrimidin-2-ylmethyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It works by blocking the adenosine A2A receptor, which is known to suppress the activity of immune cells. By inhibiting this receptor, this compound can enhance the activity of immune cells and promote tumor cell death. This compound has also been studied in models of autoimmune diseases, where it has shown promise as a potential therapy for diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-10-7-8-19-16(20-10)15(11-3-4-11)21-17(22)12-5-6-13(18)14(9-12)23-2/h5-9,11,15H,3-4H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZDWDZGSKUEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C2CC2)NC(=O)C3=CC(=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

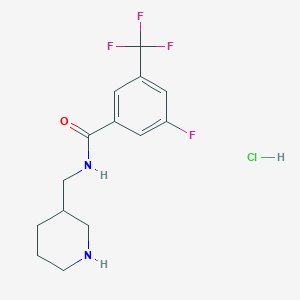
![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
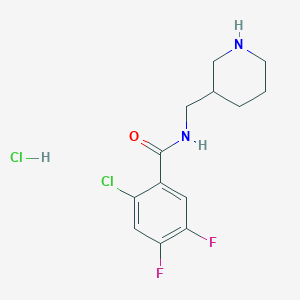
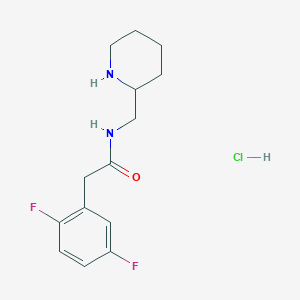
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)
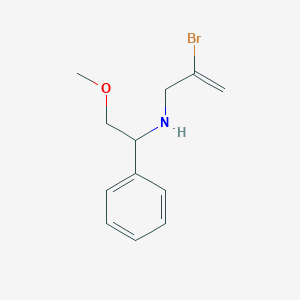
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
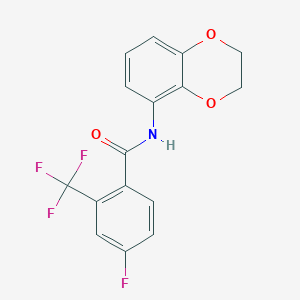
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)
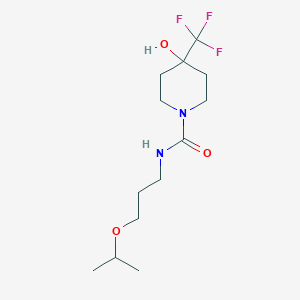

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)